Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate is a complex organic compound that features a tert-butyl group, a pyrazole ring, and a pyrrolidine ring
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction with a suitable hydrazine derivative.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced through a nucleophilic substitution reaction using tert-butyl chloride.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group through a reaction with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbamate group, converting it into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrazole ring may interact with enzyme active sites, inhibiting their activity. The pyrrolidine ring can enhance binding affinity to receptors, modulating their function. The carbamate group may undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate: Similar structure but with a phenyl group instead of a pyrazole ring.
Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate: Similar structure but with different substituents on the pyrazole ring.
Uniqueness
This compound is unique due to the presence of both a pyrazole ring and a pyrrolidine ring in its structure. This combination of rings provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-8-14-7-9(10)11-5-6-15-17(11)4/h5-6,9-10,14H,7-8H2,1-4H3,(H,16,18)/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZGVSADDYEPFX-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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